molecular formula C13H15N3O3 B2818781 2-[4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid CAS No. 2138531-35-6

2-[4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid

Cat. No.: B2818781
CAS No.: 2138531-35-6
M. Wt: 261.281
InChI Key: RAQDHGRPKNGJPG-UHFFFAOYSA-N
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Description

2-[4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

The synthesis of 2-[4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid typically involves a multi-step process. One common method includes the following steps:

    Formation of the triazole ring: This can be achieved through a between an azide and an alkyne, resulting in the formation of the 1,2,3-triazole ring.

    Introduction of the methoxyphenyl group: This step involves the substitution of a hydrogen atom on the triazole ring with a methoxyphenyl group, often using a palladium-catalyzed cross-coupling reaction.

    Addition of the propanoic acid moiety:

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

2-[4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride or potassium tert-butoxide.

Scientific Research Applications

2-[4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid involves its interaction with specific molecular targets. The triazole ring and methoxyphenyl group allow the compound to bind to enzymes or receptors, modulating their activity. This can lead to the inhibition or activation of specific biochemical pathways, resulting in therapeutic effects. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

2-[4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid can be compared with other triazole derivatives, such as:

    1,2,3-Triazole: A simple triazole compound without additional functional groups.

    2-[4-(2-chlorophenyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid: A similar compound with a chlorophenyl group instead of a methoxyphenyl group.

    2-[4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl]-2-ethylpropanoic acid: A derivative with an ethyl group instead of a methyl group on the propanoic acid moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[4-(2-methoxyphenyl)triazol-1-yl]-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-13(2,12(17)18)16-8-10(14-15-16)9-6-4-5-7-11(9)19-3/h4-8H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQDHGRPKNGJPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N1C=C(N=N1)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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